3-(2-Fluoro-5-methoxy-phenyl)-2,2-dimethyl-cyclopropanecarboxylic acid
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Overview
Description
3-(2-Fluoro-5-methoxy-phenyl)-2,2-dimethyl-cyclopropanecarboxylic acid is an organic compound characterized by a cyclopropane ring substituted with a fluoro and methoxy group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluoro-5-methoxy-phenyl)-2,2-dimethyl-cyclopropanecarboxylic acid typically involves the following steps:
Formation of the Cyclopropane Ring: This can be achieved through a cyclopropanation reaction, where a suitable precursor such as an alkene is reacted with a carbene or carbenoid reagent.
Introduction of the Fluoro and Methoxy Groups: The phenyl ring can be functionalized using electrophilic aromatic substitution reactions. For instance, fluorination can be carried out using reagents like Selectfluor, while methoxylation can be achieved using methanol in the presence of a catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-(2-Fluoro-5-methoxy-phenyl)-2,2-dimethyl-cyclopropanecarboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or alkanes.
Substitution: The fluoro and methoxy groups on the phenyl ring can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), Palladium on carbon (Pd/C)
Substitution: Sodium methoxide (NaOMe), Selectfluor
Major Products Formed
Oxidation: Carboxylic acids, Ketones
Reduction: Alcohols, Alkanes
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
3-(2-Fluoro-5-methoxy-phenyl)-2,2-dimethyl-cyclopropanecarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-Fluoro-5-methoxy-phenyl)-2,2-dimethyl-cyclopropanecarboxylic acid involves its interaction with specific molecular targets and pathways. The fluoro and methoxy groups can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The cyclopropane ring can also contribute to the compound’s stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-5-methoxyphenylboronic acid
- 2-Fluoro-5-methoxyphenylacetic acid
- 3-(2-Fluoro-5-methoxyphenyl)-5-methoxybenzoic acid
Uniqueness
3-(2-Fluoro-5-methoxy-phenyl)-2,2-dimethyl-cyclopropanecarboxylic acid is unique due to the presence of the cyclopropane ring, which imparts distinct chemical and physical properties compared to other similar compounds
Properties
Molecular Formula |
C13H15FO3 |
---|---|
Molecular Weight |
238.25 g/mol |
IUPAC Name |
3-(2-fluoro-5-methoxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C13H15FO3/c1-13(2)10(11(13)12(15)16)8-6-7(17-3)4-5-9(8)14/h4-6,10-11H,1-3H3,(H,15,16) |
InChI Key |
MPNNTCYCKSXRNV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(C1C(=O)O)C2=C(C=CC(=C2)OC)F)C |
Origin of Product |
United States |
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